molecular formula C21H15F3N2O3 B2542720 5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole CAS No. 2413900-06-6

5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole

Cat. No. B2542720
CAS RN: 2413900-06-6
M. Wt: 400.357
InChI Key: GDKZFEWZMKYBOT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . In Suzuki-coupling reactions, it can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of 4-(Trifluoromethyl)phenylboronic acid, which is a related compound, is 189.93 .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, organoboron reagents play a crucial role in this process. For instance, 5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole can serve as an effective boron reagent in SM coupling reactions .

Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory potential. It can play a crucial role in regulating central inflammation and controlling brain inflammation processes . Further studies are needed to explore its mechanism of action and potential therapeutic applications.

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron atom from a boronic ester. 5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole derivatives have been explored in these reactions, demonstrating their utility in synthetic chemistry. For example, less nucleophilic boron ate complexes can be formed using this compound, preventing unwanted aryl addition to other functional groups .

Mechanism of Action

The derivatives of 1,3-diazole show different biological activities . For example, {2-Methyl-4- { {4-methyl-2- [4- (trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid is a drug, which can act like a peroxisome proliferator-activated receptor agonist .

Safety and Hazards

The safety and hazards of these compounds can vary. For example, 2-Fluoro-5-(trifluoromethyl)aniline has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

The future directions of imidazole and its derivatives are promising due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

properties

IUPAC Name

5-methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3/c1-13-19(14-7-3-2-4-8-14)26-20(25-13)17-11-12-18(28-17)27-15-9-5-6-10-16(15)29-21(22,23)24/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKZFEWZMKYBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)OC3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole

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